1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)-
Overview
Description
1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- can be synthesized through the condensation of 1-methylindole-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for industrial-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1H-Indole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.
1-Methylindole-3-carboxaldehyde: Similar structure but lacks the oxime group.
1H-Indole-3-carboxaldehyde, oxime: Similar structure but lacks the methyl group.
Uniqueness: 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- is unique due to the presence of both the methyl and oxime groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[(1-methylindol-3-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-8(6-11-13)9-4-2-3-5-10(9)12/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHURMPQAAFGNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407321 | |
Record name | 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40747-07-7 | |
Record name | 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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